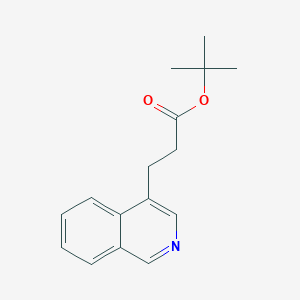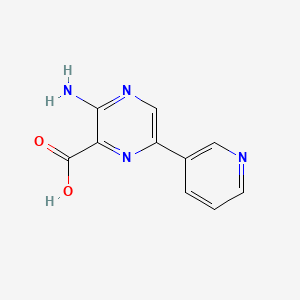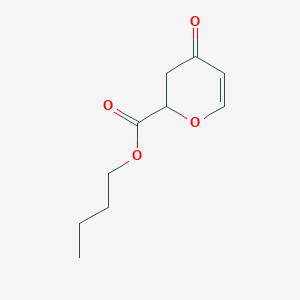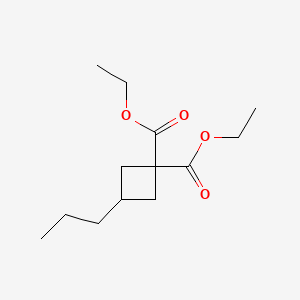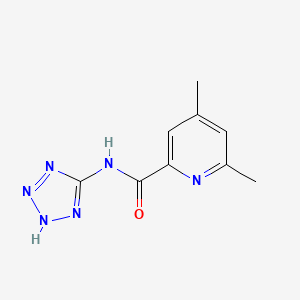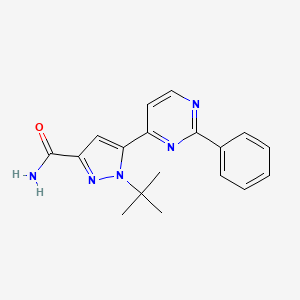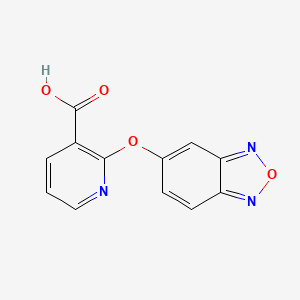
4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
Übersicht
Beschreibung
4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromine atom and a trifluoromethoxyphenyl group attached to the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-1H-imidazole and 4-trifluoromethoxyphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-bromo-1H-imidazole with 4-trifluoromethoxyphenylboronic acid.
Reaction Conditions: The reaction is typically conducted in a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce imidazole N-oxides .
Wissenschaftliche Forschungsanwendungen
4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: This compound shares the trifluoromethoxyphenyl group but lacks the imidazole ring.
4-Trifluoromethoxyphenylboronic acid: This compound is used as a precursor in the synthesis of 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole.
Uniqueness
This compound is unique due to the combination of the bromine atom, trifluoromethoxyphenyl group, and imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research applications .
Eigenschaften
Molekularformel |
C10H6BrF3N2O |
|---|---|
Molekulargewicht |
307.07 g/mol |
IUPAC-Name |
4-bromo-1-[4-(trifluoromethoxy)phenyl]imidazole |
InChI |
InChI=1S/C10H6BrF3N2O/c11-9-5-16(6-15-9)7-1-3-8(4-2-7)17-10(12,13)14/h1-6H |
InChI-Schlüssel |
JDDSQGPWIJFHKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C=C(N=C2)Br)OC(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

